2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2-(cyclopropylcarbamoylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c13-7(14)3-6-4-16-9(11-6)12-8(15)10-5-1-2-5/h4-5H,1-3H2,(H,13,14)(H2,10,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEJIYIALNBEHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NC(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2-aminothiazol-4-yl)-acetic acid Hydrochloride
A well-documented and industrially relevant process involves the reaction of thiourea with 4-chloroacetoacetyl chloride dissolved in a chlorohydrocarbon solvent, typically methylene chloride. The process is summarized as follows:
Step 1: Preparation of 4-chloroacetoacetyl chloride solution by chlorination of diketene in methylene chloride at low temperatures (-20 to -25 °C).
Step 2: Suspension of thiourea in water, cooled to 5 to 7 °C.
Step 3: Dropwise addition of the 4-chloroacetoacetyl chloride solution to the thiourea suspension at 7 to 8 °C with constant stirring over approximately 25 minutes.
Step 4: Stirring is continued for 30 minutes at 5 to 7 °C, followed by removal of the cooling bath and further stirring for 60 minutes as the temperature rises to 26 to 27 °C.
Step 5: The reaction mixture is cooled to precipitate (2-aminothiazol-4-yl)-acetic acid hydrochloride as colorless crystals.
This method yields a stable hydrochloride salt with a melting point around 151.4 to 151.9 °C and a yield of approximately 78.5% based on diketene used. The product exhibits light stability, which is advantageous over conventional methods that produce light-sensitive intermediates prone to decarboxylation.
| Parameter | Condition/Value |
|---|---|
| Thiourea suspension temperature | 5 to 7 °C |
| 4-Chloroacetoacetyl chloride addition temperature | 7 to 8 °C |
| Stirring duration after addition | 30 min at 5-7 °C; then 60 min at 26-27 °C |
| Solvent for 4-chloroacetoacetyl chloride | Methylene chloride (chlorohydrocarbon) |
| Yield | 78.5% (based on diketene) |
| Product form | Hydrochloride salt, colorless crystals |
| Melting point | 151.4 to 151.9 °C |
Functionalization to Obtain 2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic Acid
The specific compound 2-{2-[(cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid is obtained by introducing the cyclopropylcarbamoyl amino group onto the 2-amino position of the thiazolyl-acetic acid scaffold.
While direct detailed synthetic protocols for this exact compound are less frequently published in open literature, the general approach involves:
Amide bond formation between the 2-amino group of the thiazolyl-acetic acid and cyclopropylcarbamoyl chloride or an equivalent activated derivative.
This coupling is typically performed under controlled conditions using coupling reagents or via acid chloride intermediates to ensure high yield and purity.
The final product is isolated and purified, often by crystallization or chromatography, yielding the target molecule as a stable solid suitable for research or industrial use.
Comparative Notes on Preparation Methods
| Aspect | Conventional Method (Ethyl Ester Route) | Improved Method (Direct Hydrochloride Route) |
|---|---|---|
| Starting materials | Ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate + thiourea | Thiourea + 4-chloroacetoacetyl chloride in chlorohydrocarbon |
| Intermediate | Ethyl (2-aminothiazol-4-yl)-acetate hydrochloride/hydrobromide | (2-aminothiazol-4-yl)-acetic acid hydrochloride directly |
| Hydrolysis step | Required to convert ester to acid | Not required |
| Product stability | Light-sensitive, prone to decarboxylation | Light-stable, stable in solution and solid form |
| Yield | Variable, often lower due to extra steps | Approximately 78.5% yield |
| Process complexity | Higher due to multiple steps | Simpler, direct synthesis |
Summary of Research Findings
The direct synthesis from thiourea and 4-chloroacetoacetyl chloride in methylene chloride provides a robust, high-yielding, and light-stable route to (2-aminothiazol-4-yl)-acetic acid hydrochloride, a key intermediate.
This method avoids the instability issues associated with ester hydrolysis routes, improving product handling and storage.
Subsequent amide coupling with cyclopropylcarbamoyl derivatives affords the target compound 2-{2-[(cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid.
The compound is commercially available for research purposes, confirming the feasibility of this synthetic approach.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
The compound has been studied for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. Some notable applications include:
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit antimicrobial properties. Specifically, compounds similar to 2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid have shown efficacy against various bacterial strains. A study demonstrated that thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .
Anticancer Properties
Thiazole-containing compounds are being explored for their anticancer potential. The structural features of 2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid may contribute to selective cytotoxicity against cancer cells while sparing normal cells. Preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapies .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of thiazole derivatives. Research indicates that compounds like 2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for antimicrobial activity. Among these, a compound structurally similar to 2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines demonstrated that the introduction of cyclopropyl substituents increased the cytotoxicity of thiazole derivatives. The compound was shown to activate caspase pathways leading to apoptosis, highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3-thiazole-4-yl acetic acid derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, molecular properties, and functional implications.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects on Physicochemical Properties Cyclopropylcarbamoyl Group: The cyclopropyl ring introduces rigidity and may enhance metabolic resistance compared to the isobutyryl group in [2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid. Cyclopropane’s angle strain can also affect binding interactions in biological targets . Isobutyryl Group: The branched alkyl chain in [2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic acid increases lipophilicity (logP ~1.2 vs. tert-Butoxycarbonyl (Boc) Group: The Boc-protected amino group in EN300-01639 provides steric shielding, which is advantageous in synthetic intermediates but may hinder intermolecular hydrogen bonding critical for crystal packing .
Hydrogen Bonding and Crystal Packing The acetic acid moiety in all compounds enables hydrogen-bonding interactions. However, the cyclopropylcarbamoyl group’s planar geometry may facilitate more ordered crystal lattices compared to the bulky tert-butyl group in the Boc derivative, as observed in graph-set analyses of hydrogen-bonded networks . Pyrrole-substituted analogs (e.g., 2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid) exhibit weaker hydrogen-bond donor capacity due to the electron-rich aromatic ring, leading to less stable crystalline forms .
Synthetic and Functional Applications
- The cyclopropylcarbamoyl derivative’s synthesis likely involves coupling cyclopropyl isocyanate with a thiazole precursor, whereas isobutyryl analogs are synthesized via acylation with isobutyryl chloride .
- Boc-protected derivatives (e.g., EN300-01639) are typically intermediates in peptide synthesis, whereas the cyclopropyl variant may have direct pharmacological applications due to its balanced hydrophilicity and stability .
Notes
Biological Activity
2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid, with the molecular formula C9H11N3O3S and CAS number 1193387-86-8, is a bioactive small molecule that has garnered attention for its potential therapeutic applications. This compound is characterized by its thiazole ring, which is known for various biological activities, including antimicrobial and anti-inflammatory properties.
- Molecular Weight : 241.26 g/mol
- Chemical Structure : The structure includes a cyclopropylcarbamoyl group attached to a thiazole ring, contributing to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole moieties. For instance, derivatives of thiazole have shown significant activity against various bacterial strains. The specific compound in focus has not been extensively studied in isolation; however, the structural similarities with other thiazole-containing compounds suggest potential efficacy against Gram-positive bacteria and possibly some Gram-negative strains.
The biological activity of 2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes in pathogens. Thiazole derivatives often interact with bacterial ribosomes or affect metabolic pathways critical for bacterial survival.
Anti-inflammatory Properties
Compounds with a similar thiazole structure have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that 2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid could also exhibit similar properties, potentially making it useful in treating inflammatory diseases.
Case Studies
- Bacterial Inhibition : A study evaluated the antibacterial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial activity (MIC values as low as 2 µM) .
- Inhibition of Inflammatory Markers : Another study demonstrated that thiazole derivatives could reduce levels of TNF-alpha and IL-6 in vitro, indicating a potential role in modulating immune responses .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based substrates.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with proteins like albumin .
How can computational methods enhance interaction studies with biological targets?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina predict binding modes to cyclin-dependent kinases (CDKs) or bacterial enzymes.
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
- Free Energy Calculations : MM-PBSA evaluates binding affinities, highlighting key residues (e.g., hydrogen bonds with Thr102 in CDK2) .
How should researchers address contradictions in biological activity data across studies?
Q. Advanced
- Replicate Experiments : Use ≥3 biological replicates to confirm dose-response trends.
- Assay Standardization : Control variables like cell passage number or buffer pH.
- Orthogonal Assays : Cross-validate SPR results with isothermal titration calorimetry (ITC) to rule out false positives .
What strategies improve synthetic yield while minimizing byproducts?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, suppressing side reactions.
- Catalyst Screening : Test alternatives to sodium acetate (e.g., DMAP) for enhanced regioselectivity.
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the product .
Which analytical techniques resolve stability issues under physiological conditions?
Q. Advanced
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or pH extremes (1–13).
- LC-MS/MS Monitoring : Track degradation products (e.g., hydrolysis of the cyclopropylcarbamoyl group).
- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months to predict shelf life .
What statistical frameworks are optimal for dose-response experimental design?
Q. Advanced
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., concentration vs. IC₅₀).
- ANOVA with Tukey’s Post Hoc Test : Identifies significant differences across treatment groups.
- Power Analysis : Ensures sample sizes (n ≥ 6) achieve 80% statistical power .
How can researchers validate target engagement in cellular models?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Confirms ligand-induced stabilization of target proteins.
- Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by activity restoration.
- Fluorescent Probes : Design derivatives with BODIPY tags for live-cell imaging .
What are best practices for comparing this compound’s efficacy against structural analogs?
Q. Advanced
- SAR Analysis : Systematically modify the thiazole ring (e.g., substituents at C4) or cyclopropyl group.
- Free-Wilson Analysis : Quantifies contributions of specific moieties to activity.
- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in logP vs. IC₅₀ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
